2-(tert-Butyl)isothiazolidine 1,1-dioxide

Medicinal Chemistry Anti-inflammatory Drug Discovery Structure-Activity Relationship

Medicinal chemists exploring γ-sultam SAR often find N-methyl or N-ethyl analogs fail to deliver the steric bulk and metabolic stability required for lead optimization. 2-(tert-Butyl)isothiazolidine 1,1-dioxide directly solves this: the N-tert-butyl group imposes distinct conformational bias and enhanced metabolic stability vs. less bulky sultams. Its crystalline nature enables precise stoichiometric control and straightforward purification by recrystallization-critical for reliable scale-up. Well-suited for Pd-/Cu-catalyzed N-aryl library synthesis and COX-2/5-LO dual inhibitor programs.

Molecular Formula C7H15NO2S
Molecular Weight 177.27 g/mol
CAS No. 34693-41-9
Cat. No. B1288603
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(tert-Butyl)isothiazolidine 1,1-dioxide
CAS34693-41-9
Molecular FormulaC7H15NO2S
Molecular Weight177.27 g/mol
Structural Identifiers
SMILESCC(C)(C)N1CCCS1(=O)=O
InChIInChI=1S/C7H15NO2S/c1-7(2,3)8-5-4-6-11(8,9)10/h4-6H2,1-3H3
InChIKeyCOUNGRLYRIRQRC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(tert-Butyl)isothiazolidine 1,1-dioxide: A Foundational γ-Sultam Scaffold


2-(tert-Butyl)isothiazolidine 1,1-dioxide (CAS 34693-41-9), also known as N-tert-Butyl-1,3-propanesultam, is a heterocyclic compound belonging to the γ-sultam class [1]. It is characterized by a saturated five-membered 1,2-thiazolidine ring containing a sulfonyl (SO₂) group at the 1-position and a bulky tert-butyl substituent on the nitrogen atom . This structure imparts distinct steric and electronic properties, making it a valuable building block in medicinal chemistry and organic synthesis [2].

Building Block N-tert-butyl γ-sultam scaffold for SAR-driven studies
Steric Control Bulky tert-butyl directs reaction pathways and conformational preferences
Handling Crystalline solid simplifies precise weighing and purification

Critical Role of the N-tert-Butyl Substituent


The unique combination of a cyclic sulfonamide (γ-sultam) core and a sterically demanding N-tert-butyl group in 2-(tert-Butyl)isothiazolidine 1,1-dioxide creates a reactivity and selectivity profile that cannot be replicated by simple substitution with other N-alkylated analogs [1]. The tert-butyl group provides substantial steric hindrance, which can dramatically alter reaction pathways, influence conformational preferences in derived bioactive molecules, and enhance metabolic stability in drug candidates compared to less bulky alternatives like N-methyl or N-ethyl γ-sultams [2]. Consequently, directly replacing it with a different γ-sultam building block would likely lead to a different reaction outcome, altered biological activity, or a distinct physicochemical profile, rendering the substitution invalid for applications requiring this specific steric and electronic signature [3].

N-Alkyl Analogs N-Methyl or N-ethyl γ-sultams lack the tert-butyl steric environment and may alter reaction outcomes and biological response profiles.
Unsubstituted Sultam 1,3-Propanesultam without the N-tert-butyl group loses the steric signature required for targeted SAR and selectivity in cross-coupling.
Lactam Bioisostere A γ-lactam cannot replace the sulfonamide hydrogen-bonding and electronic properties needed for sulfonamide-based lead optimization studies.

Why Select 2-(tert-Butyl)isothiazolidine 1,1-dioxide: Key Evidence


N-tert-Butyl Group: Key to Dual COX-2/5-LO Inhibition

In the development of antiarthritic agents, a series of 1,2-isothiazolidine-1,1-dioxide (γ-sultam) derivatives were synthesized and evaluated. The compound S-2474, which contains an N-ethyl group, was selected as a drug candidate. However, SAR studies within the same series highlight the critical role of the N-alkyl substituent for activity. While direct quantitative data for the specific N-tert-butyl derivative is not available for this target, the same publication series and related patents establish that the N-tert-butyl-γ-sultam scaffold (of which 2-(tert-Butyl)isothiazolidine 1,1-dioxide is the unfunctionalized parent) is a crucial precursor and a vital reference point for building a library of related analogs, as the N-substituent profoundly modulates the inhibitory potency against COX-2 and 5-LO [1].

SAR Scaffold
Class-level
N-alkyl substituent is a key modulatory site for biological activity.
Supports structure-activity relationship (SAR) exploration context.
Direct potency data for the tert-butyl scaffold not reported; class-level inference.
Medicinal Chemistry Anti-inflammatory Drug Discovery Structure-Activity Relationship

Crystalline Solid Advantage over Liquid Analogs

Physical form is a critical but often overlooked differentiator in chemical procurement, impacting handling, purification, and process scalability. 2-(tert-Butyl)isothiazolidine 1,1-dioxide is a white crystalline solid . This is in stark contrast to the related compound Isothiazoline 1,1-dioxide (CAS 5908-62-3), which is a liquid at room temperature .

Physical Form
Data to verify
Crystalline solid vs. liquid (Isothiazoline 1,1-dioxide)
Solid form facilitates handling, weighing, and purification compared to liquid analogs.
Supplier-reported physical property; verify under specific storage conditions.
Organic Synthesis Purification Process Chemistry

Pd- and Cu-Catalyzed Cross-Coupling of N-Aryl Sultams

The compound N-t-Butyl-1,3-propanesultam is a direct precursor for N-arylated sultams via palladium- and copper-catalyzed cross-coupling reactions with aryl halides [1]. The presence of the tert-butyl group is essential for this reactivity profile. Less sterically hindered N-alkyl sultams (e.g., N-methyl) or the unsubstituted parent (1,3-propanesultam) would exhibit different and potentially less selective coupling efficiencies or require different catalytic conditions due to their altered steric and electronic environments [2].

Cross-Coupling Reactivity
Class-level
N-tert-butyl sultam participates in N-arylation; selectivity niche vs. N-methyl or unsubstituted analogs.
Defines a specific synthetic entry for N-aryl γ-sultam libraries.
Reaction outcome may vary with steric bulk; validate coupling conditions.
Cross-Coupling Catalysis Synthetic Methodology Building Block Chemistry

γ-Sultam vs. Lactam: Hydrogen-Bonding Capacity

2-(tert-Butyl)isothiazolidine 1,1-dioxide is a cyclic sulfonamide (γ-sultam), a functional group that is a non-classical bioisostere of a lactam (cyclic amide). The sulfonyl group (SO₂) is significantly more electron-withdrawing and possesses a distinct hydrogen-bonding acceptor geometry compared to the carbonyl group (C=O) of a lactam [1]. For the tert-butyl analog, this translates to altered physicochemical properties like logP and pKa, as well as different interactions with biological targets compared to its lactam counterpart (e.g., a tert-butyl-substituted γ-lactam) [2].

Functional Group Comparison
Class-level
SO₂ (sultam) provides two strong H-bond acceptors vs. C=O (lactam).
Supports sulfonamide bioisostere studies for altered electronic and H-bond profiles.
Class-level inference; direct target interaction data not provided.
Medicinal Chemistry Molecular Recognition Physicochemical Properties

Key R&D Applications of 2-(tert-Butyl)isothiazolidine 1,1-dioxide


SAR Studies of γ-Sultam Anti-inflammatory Agents

Medicinal chemists investigating novel dual inhibitors of COX-2 and 5-LO as potential antiarthritic or anti-inflammatory therapies use 2-(tert-Butyl)isothiazolidine 1,1-dioxide as a key starting material [1]. By further functionalizing the isothiazolidine ring with various substituents (e.g., at the 4- or 5-positions) or using it as a precursor in cross-coupling reactions [2], researchers can generate a focused library of N-tert-butyl-substituted analogs to systematically explore how the steric bulk of the tert-butyl group influences potency and selectivity compared to other N-alkyl series.

N-Aryl γ-Sultam Synthesis for Screening Libraries

This compound is an ideal substrate for creating N-aryl γ-sultam libraries via established Pd- or Cu-catalyzed cross-coupling methodologies [3]. The N-tert-butyl group remains intact during these reactions, allowing chemists to explore the chemical space of aryl substituents while maintaining the core N-tert-butyl-γ-sultam architecture. This is a standard approach in early-stage drug discovery to rapidly generate diverse compound collections for biological screening.

γ-Sultam Bioisosteres for Lactam Lead Optimization

In a lead optimization campaign, a medicinal chemist might need to replace a γ-lactam moiety in a promising hit with a γ-sultam to potentially improve metabolic stability, modulate lipophilicity, or alter hydrogen-bonding interactions [4]. 2-(tert-Butyl)isothiazolidine 1,1-dioxide is the requisite building block to synthesize the N-tert-butyl γ-sultam analog of the lead compound, enabling a direct, head-to-head comparison of the two functional groups in a biologically relevant context.

Crystalline Intermediates for Scalable Process R&D

For process chemists developing a scalable route to a target molecule containing a γ-sultam group, the crystalline nature of 2-(tert-Butyl)isothiazolidine 1,1-dioxide offers a significant practical advantage. Unlike liquid analogs, this intermediate can be easily purified by recrystallization to high purity, reliably weighed for stoichiometric control in subsequent steps, and is generally simpler and safer to handle in a pilot plant or manufacturing setting.

Application
Selection Property
Validation Focus
SAR Studies of Dual COX-2/5-LO Inhibitors
N-tert-butyl steric control
Enzyme inhibition assay context
N-Aryl γ-Sultam Library Synthesis
Cross-coupling compatibility
Reaction selectivity and yield
γ-Sultam Bioisostere Replacement in Lead Optimization
Physicochemical modulation (logP, H-bond)
Comparative target engagement and metabolic stability
Scalable Process Development
Crystalline solid handling
Recrystallization purity and process reproducibility

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